molecular formula C8H4FN5 B14582351 7-Fluorotetrazolo[1,5-a]quinoxaline CAS No. 61148-39-8

7-Fluorotetrazolo[1,5-a]quinoxaline

Cat. No.: B14582351
CAS No.: 61148-39-8
M. Wt: 189.15 g/mol
InChI Key: QUEDQXCGGDTXMX-UHFFFAOYSA-N
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Description

7-Fluorotetrazolo[1,5-a]quinoxaline is a chemical compound belonging to the class of tetrazoloquinoxalines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorotetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-fluoroquinoxaline with sodium azide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluorotetrazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorotetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

  • Cinnolines
  • Quinazolines
  • Other Tetrazoloquinoxalines

Comparison: 7-Fluorotetrazolo[1,5-a]quinoxaline is unique due to the presence of the fluorine atom, which enhances its reactivity and potential applications. Compared to cinnolines and quinazolines, it offers distinct advantages in terms of chemical stability and biological activity. The fluorine atom also contributes to its unique electronic properties, making it valuable in materials science .

Properties

CAS No.

61148-39-8

Molecular Formula

C8H4FN5

Molecular Weight

189.15 g/mol

IUPAC Name

7-fluorotetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C8H4FN5/c9-5-1-2-7-6(3-5)10-4-8-11-12-13-14(7)8/h1-4H

InChI Key

QUEDQXCGGDTXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=CC3=NN=NN23

Origin of Product

United States

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